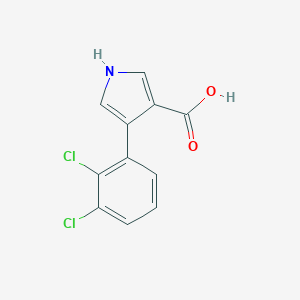![molecular formula C6H6N4S2 B017201 Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- CAS No. 19835-31-5](/img/structure/B17201.png)
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Effets Biochimiques Et Physiologiques
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- in lab experiments is its high purity and availability. It has been synthesized using several different methods, and its purity has been confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in specific disease models.
Orientations Futures
There are several future directions for the study of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies for specific diseases. Another direction is to explore its potential as a treatment for other diseases, such as infectious diseases and metabolic disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in animal models and humans.
Méthodes De Synthèse
The synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been reported in several studies. One of the most common methods involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by cyclization with urea. Another method involves the condensation of 2-aminothiazole with 2-cyano-3-methylthiophene followed by reaction with hydrazine hydrate and cyclization with formamide. Both methods have been shown to yield high purity thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-.
Applications De Recherche Scientifique
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
19835-31-5 |
|---|---|
Nom du produit |
Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)- |
Formule moléculaire |
C6H6N4S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C6H6N4S2/c1-11-6-9-3-2-8-5(7)10-4(3)12-6/h2H,1H3,(H2,7,8,10) |
Clé InChI |
AUXBHVTXXUIPHQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CN=C(N=C2S1)N |
SMILES canonique |
CSC1=NC2=CN=C(N=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





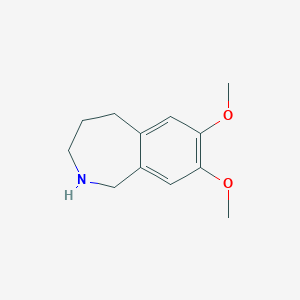
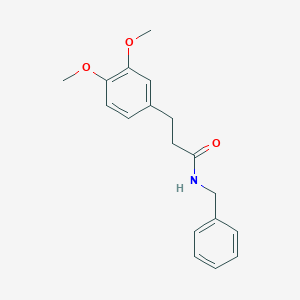
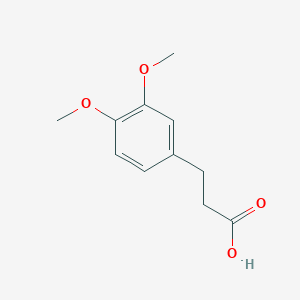
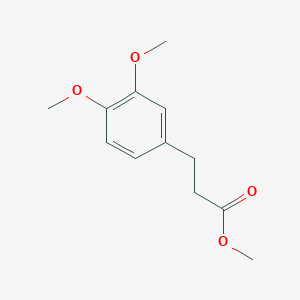
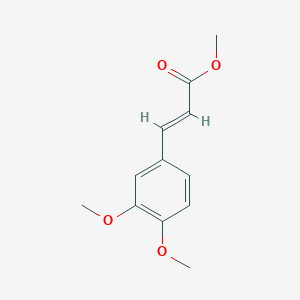

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)


![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

